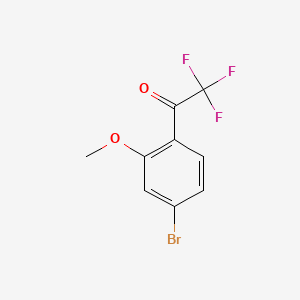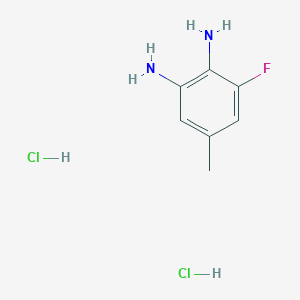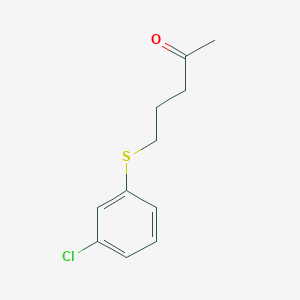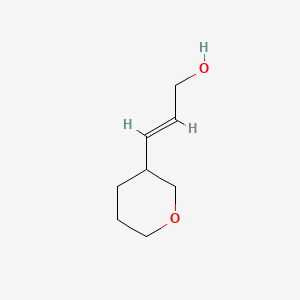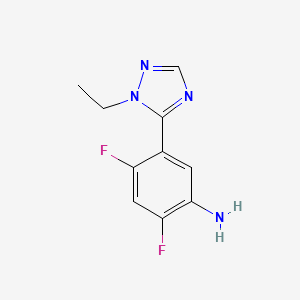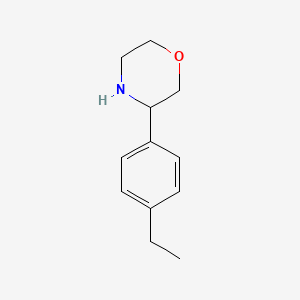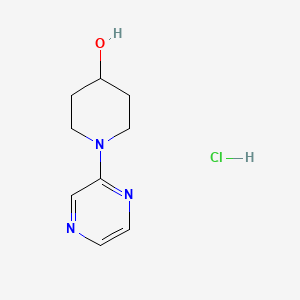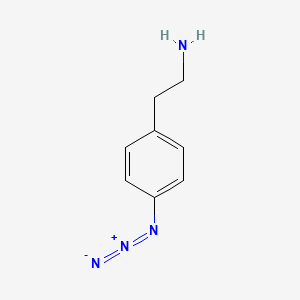
2-(4-Azidophenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Azidophenyl)ethan-1-amine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by the presence of an azido group attached to a phenyl ring, which is further connected to an ethanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Azidophenyl)ethan-1-amine typically involves the nucleophilic substitution of an alkyl halide with sodium azide, followed by reduction. One common method starts with the reaction of 4-bromoacetophenone with sodium azide to form 4-azidoacetophenone. This intermediate is then reduced using lithium aluminum hydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety protocols, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(4-Azidophenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Reduction: The azido group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium azide and alkyl halides are commonly used.
Cycloaddition: Copper(I) catalysts are often employed in cycloaddition reactions.
Major Products Formed
Reduction: The major product is 2-(4-Aminophenyl)ethan-1-amine.
Substitution: Various substituted phenyl ethanamines can be formed.
Cycloaddition: Triazole derivatives are the major products.
Scientific Research Applications
2-(4-Azidophenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of triazole derivatives through cycloaddition reactions.
Biology: The compound is studied for its potential biological activity, including its use as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-Azidophenyl)ethan-1-amine involves its interaction with molecular targets through its azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with various biological targets. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)ethan-1-amine: This compound is similar in structure but lacks the azido group, making it less reactive in cycloaddition reactions.
4-Azidobenzylamine: This compound has a similar azido group but differs in the position of the amine group.
Uniqueness
2-(4-Azidophenyl)ethan-1-amine is unique due to the presence of both an azido group and an ethanamine moiety, allowing it to participate in a wide range of chemical reactions and making it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-(4-azidophenyl)ethanamine |
InChI |
InChI=1S/C8H10N4/c9-6-5-7-1-3-8(4-2-7)11-12-10/h1-4H,5-6,9H2 |
InChI Key |
ADWQAIAAWKOJKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




